1-(2-Octylphenoxy)propan-1-ol
Description
1-(2-Octylphenoxy)propan-1-ol is a synthetic phenolic ether alcohol characterized by a hydrophobic 2-octylphenoxy group attached to a propanol backbone. Its synthesis typically involves alkylation of phenol derivatives followed by hydroxylation, though impurities may arise during manufacturing, necess stringent quality control per regulatory guidelines .
Properties
CAS No. |
93820-21-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2-octylphenoxy)propan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-3-5-6-7-8-9-12-15-13-10-11-14-16(15)19-17(18)4-2/h10-11,13-14,17-18H,3-9,12H2,1-2H3 |
InChI Key |
PMECRIMQQYWYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1OC(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Octylphenoxy)propan-1-ol typically involves the reaction of 2-octylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Octylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxypropanols.
Scientific Research Applications
1-(2-Octylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Octylphenoxy)propan-1-ol involves its interaction with cellular membranes and proteins. The compound can alter membrane fluidity and permeability, leading to changes in cellular function. It may also interact with specific enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Octylphenoxy)propan-1-ol with pharmaceutical impurities and analogs documented in regulatory standards (Table 1). Key differences in substituents, polarity, and biological relevance are highlighted.
Table 1: Comparative Properties of this compound and Analogous Compounds
*Predicted logP values based on substituent contributions.
Structural and Functional Differences
- Lipophilicity: The 2-octylphenoxy group in the target compound increases logP significantly (~5.2) compared to analogs with shorter chains (e.g., ethenylphenoxy, logP ~3.8) or polar groups (e.g., methoxyethylphenoxy, logP ~2.5) . This makes this compound more suitable for lipid-rich formulations.
- Solubility: Polar substituents (e.g., amino groups, methoxyethyl chains) enhance water solubility in impurities like 163685-37-8, whereas the octyl chain in the target compound reduces aqueous solubility, favoring organic solvents .
- Stability : The dihydrochloride salt 73313-36-7 exhibits higher stability than the free-base target compound, which may degrade under oxidative conditions due to its long alkyl chain .
Pharmaceutical Relevance
- Impurity Profiles: The target compound’s synthesis may generate impurities via incomplete alkylation or hydroxylation.
- Bioactivity: Amino-substituted analogs (e.g., 933468-54-3) are pharmacologically active in beta-blockers, whereas the non-ionic target compound is primarily a surfactant or excipient .
Research Findings and Regulatory Considerations
- Degradation Pathways: Accelerated stability studies suggest that this compound undergoes oxidative degradation at the octyl chain, necessitating antioxidants in formulations . In contrast, dihydrochloride salts (73313-36-7) resist oxidation due to ionic stabilization.
- Regulatory Limits : Impurities like 163685-37-8 are capped at ≤0.1% in pharmaceutical products per ICH guidelines, emphasizing the need for rigorous chromatography during purification .
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